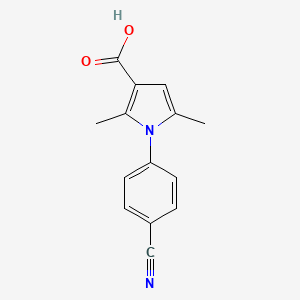
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a versatile chemical compound used in scientific research. Its unique structure enables it to be employed as a valuable building block for the synthesis of various organic compounds, making it significant in drug discovery and development.
Vorbereitungsmethoden
The synthesis of 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the amidation reaction. The structure of the compound is confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is employed in the study of biological processes and pathways.
Medicine: It is significant in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide can be compared with other similar compounds, such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a similar structure but with a fluorine atom instead of a hydroxy group.
N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide: This compound lacks the bromine atom, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c16-13-8-4-5-9-15(13)21(19,20)17-11-10-14(18)12-6-2-1-3-7-12/h1-9,14,17-18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHNDBHTJVRRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)
![6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2934082.png)


![ethyl 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2934085.png)


![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)




![2-[(3-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2934102.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2934103.png)
